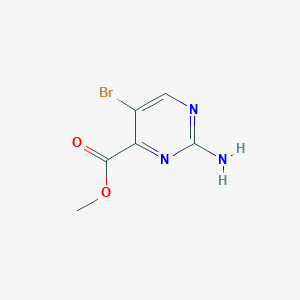

Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Descripción general

Descripción

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is an organic compound with the molecular formula C6H6BrN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate typically involves the bromination of a pyrimidine precursor followed by esterification. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with bromine to introduce the bromine atom at the 5-position. This is followed by esterification with methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-amino-5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products:

Substitution Reactions: Yield substituted pyrimidine derivatives.

Oxidation and Reduction: Produce nitro or alkylamine derivatives.

Coupling Reactions: Result in biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-amino-5-bromopyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising activities against multiple biological targets:

- Protein Kinase Inhibitors : The compound has been involved in the synthesis of potent inhibitors for protein kinase CK2, which plays a crucial role in cell proliferation and survival. For instance, derivatives of this compound have been linked to the development of CX-5011, an analgesic agent with notable efficacy in vivo .

- PI3K/Akt/mTOR Pathway Inhibitors : Research has highlighted the use of this compound in developing inhibitors targeting the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell growth and survival. These inhibitors have shown effectiveness in preclinical models, demonstrating significant tumor growth inhibition .

Case Study 1: Development of CK2 Inhibitors

A study demonstrated the synthesis of ethyl 5-bromopyrimidine-4-carboxylate using this compound as an intermediate. This compound was further modified to create potent CK2 inhibitors that exhibited significant analgesic properties in animal models .

Case Study 2: Anti-cancer Activity

Research on PI3K/Akt/mTOR inhibitors revealed that derivatives synthesized from this compound showed substantial inhibition of tumor xenografts in vivo. The compounds demonstrated favorable pharmacokinetic profiles and were well tolerated in clinical trials, indicating their potential for therapeutic use .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Essential for CK2 and PI3K inhibitors |

| Radical Chemistry | Synthesis via Minisci reaction | High regioselectivity and yield |

| Coupling Reactions | Used in Stille reactions | Produces novel drug candidates |

| Cancer Research | Development of anti-cancer agents | Effective against tumor growth |

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-5-bromopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The bromine atom and amino group play crucial roles in its reactivity and binding affinity to biological targets .

Comparación Con Compuestos Similares

- Methyl 5-bromopyrimidine-2-carboxylate

- 2-Amino-4-methylpyrimidine-5-carboxylate

- 2-Amino-5-bromopyrimidine

Comparison: Methyl 2-amino-5-bromopyrimidine-4-carboxylate is unique due to the presence of both an amino group and a bromine atom on the pyrimidine ring, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Actividad Biológica

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO. The presence of the bromine atom and amino group on the pyrimidine ring contributes to its reactivity and potential biological interactions.

Target Interactions:

Pyrimidine derivatives like this compound interact with various biological targets, including enzymes and receptors involved in cellular processes. The compound is believed to exert its effects through:

- Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins.

- Aromatic Stacking: The aromatic nature of the pyrimidine ring facilitates stacking interactions with nucleic acids or protein structures.

Biochemical Pathways:

This compound is implicated in several biochemical pathways, notably those related to nucleotide synthesis and signal transduction, influencing cellular processes such as DNA synthesis and cell signaling .

Antiviral and Anticancer Properties

Research indicates that this compound may exhibit antiviral and anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit various viral enzymes and cancer cell proliferation.

-

Antiviral Activity:

- Pyrimidine derivatives are often explored for their ability to inhibit viral replication. This compound may serve as a precursor for synthesizing compounds targeting viral enzymes.

- Anticancer Activity:

Case Studies

Several studies have investigated the biological activity of similar pyrimidine compounds, providing insights into the potential applications of this compound:

Synthesis and Applications

This compound is synthesized through various methods, often involving condensation reactions that yield high purity products suitable for further biological testing. Its role as a precursor in drug development highlights its significance in medicinal chemistry.

Potential Applications:

Propiedades

IUPAC Name |

methyl 2-amino-5-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLATOCEDFADID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635363 | |

| Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034737-23-9 | |

| Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.